4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
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Overview
Description
4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core, a 1,2,5-oxadiazole ring, and a 4-chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.
Attachment of the benzamide group: The oxadiazole intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the 2-methylpropoxy group: The final step involves the alkylation of the phenyl ring with 2-methylpropyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the oxadiazole ring.
Hydrolysis: Formation of 4-chlorobenzoic acid and the corresponding amine.
Scientific Research Applications
4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl derivatives: These compounds share the 4-chloro substituent and have similar pharmacological properties.
2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: This compound has a similar 2-methylpropoxy group and is used in similar applications.
Uniqueness
4-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is unique due to its combination of a benzamide core with an oxadiazole ring and a 4-chloro substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18ClN3O3 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-chloro-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(2)11-25-16-9-5-13(6-10-16)17-18(23-26-22-17)21-19(24)14-3-7-15(20)8-4-14/h3-10,12H,11H2,1-2H3,(H,21,23,24) |
InChI Key |
NBAUJQMCBDOORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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